Physicochemical Profiling and Synthetic Utility of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2 ) is a specialized halogenated aromatic ester serving as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2 ) is a specialized halogenated aromatic ester serving as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and kinase inhibitors. Its value lies in its chemoselective orthogonality : the presence of both bromine and chlorine substituents on the phenyl ring, combined with an active methylene group, allows for sequential, site-specific functionalization.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in medicinal chemistry and process development.
Physicochemical Profile
The following data consolidates experimental values and high-confidence predictive models to establish a baseline for handling and formulation.
Identity & Constants
Property
Value
Note/Method
CAS Registry Number
1021089-12-2
Distinct from α-bromo isomer (CAS 137420-52-1)
IUPAC Name
Methyl 2-(2-bromo-3-chlorophenyl)acetate
Molecular Formula
C₉H₈BrClO₂
Molecular Weight
263.52 g/mol
Physical State
Solid (Crystalline)
At STP
Melting Point
56 – 57 °C
Experimental [1]
Boiling Point
315.0 ± 32.0 °C
Predicted (760 Torr)
Density
1.54 ± 0.1 g/cm³
Predicted
Flash Point
>110 °C
Estimated (Closed Cup)
Solubility & Lipophilicity
Understanding the partition coefficient is vital for predicting bioavailability in downstream derivatives.
LogP (Predicted): 3.12 ± 0.3
Implication: The compound is moderately lipophilic, suggesting good membrane permeability for derivatives but requiring organic co-solvents (e.g., DMSO, DMF, MeOH) for reaction homogeneity.
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.
Structural Analysis & Spectroscopic Signatures
The structural uniqueness of this intermediate arises from the 2,3-dihalogen substitution pattern . This steric crowding influences its spectroscopic signals.
Predicted NMR Characterization
Note: Shifts are estimated based on ChemDraw/ACD algorithms relative to TMS in CDCl₃.
δ 3.85 (s, 2H): Benzylic methylene protons (Ar-CH ₂-CO). Slightly deshielded due to the ortho-bromo group.
δ 7.15 – 7.45 (m, 3H): Aromatic protons. The substitution pattern (2,3-disubstituted) typically results in a multiplet or overlapping doublets/triplets depending on resolution.
H-5 (meta to Br/Cl): ~7.20 ppm (triplet-like).
H-4/H-6: ~7.35–7.45 ppm.
¹³C NMR (100 MHz, CDCl₃):
Carbonyl (C=O): ~171 ppm.
Benzylic (CH₂): ~41 ppm.
Methoxy (OCH₃): ~52 ppm.
Aromatic Carbons: The C-Br (C2) and C-Cl (C3) carbons will appear significantly upfield/downfield relative to unsubstituted benzene due to the heavy atom effect and induction.
Synthesis & Production Protocol
The most robust route to Methyl 2-(2-bromo-3-chlorophenyl)acetate is the Fischer Esterification of its acid precursor. This method is preferred over acyl chloride routes for its operational simplicity and high atom economy.
Dissolution: Charge a round-bottom flask with 2-bromo-3-chlorophenylacetic acid (1.0 eq) and anhydrous Methanol (10–15 volumes).
Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at room temperature.
Why: Sulfuric acid acts as a dehydrating agent and proton source to activate the carbonyl oxygen.
Reflux: Heat the mixture to reflux (65 °C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.
Work-up:
Cool to room temperature.
Concentrate methanol under reduced pressure.
Dilute residue with Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ether if necessary to obtain the solid product (MP 56–57 °C).
Synthesis Diagram (DOT)
Figure 1: Fischer esterification workflow for the synthesis of the target ester.
Reactivity & Applications
The compound is a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity . The bromine and chlorine atoms have significantly different reactivities toward palladium-catalyzed cross-coupling, allowing for sequential substitution.
Chemoselective Functionalization
Site A (Bromine at C2): The C-Br bond is weaker than the C-Cl bond. Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, the bromine will react preferentially.
Application: Introduction of aryl or amino groups at the 2-position (mimicking the Diclofenac scaffold).
Site B (Chlorine at C3): The C-Cl bond remains intact during the first coupling. It can be activated subsequently using specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) at higher temperatures.
Site C (Alpha-Methylene): The benzylic position is acidic. Treatment with a base (LDA or NaH) allows for alkylation, creating chiral derivatives.
An In-depth Technical Guide to Methyl 2-(2-bromo-3-chlorophenyl)acetate
This document provides a comprehensive technical overview of Methyl 2-(2-bromo-3-chlorophenyl)acetate, CAS number 1021089-12-2. It is intended for researchers, scientists, and professionals in the field of drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical overview of Methyl 2-(2-bromo-3-chlorophenyl)acetate, CAS number 1021089-12-2. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. This guide delves into the compound's chemical and physical properties, outlines detailed synthetic protocols, explores its applications as a strategic building block in medicinal chemistry, and provides essential safety and handling information.
Introduction: A Strategic Intermediate in Modern Synthesis
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a substituted phenylacetate ester that has garnered attention as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a di-substituted aromatic ring with bromine and chlorine atoms, combined with a reactive α-bromo ester moiety, makes it a valuable precursor for introducing specific functionalities into larger molecular scaffolds. This unique combination of reactive sites allows for a range of chemical transformations, positioning it as a key building block in the development of novel pharmaceutical agents and other fine chemicals. The strategic placement of the methyl group, in the context of drug design, can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), a concept often referred to as the "magic methyl" effect.[1][2]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Methyl 2-(2-bromo-3-chlorophenyl)acetate is fundamental for its effective use in synthesis and for ensuring proper handling and storage.
The synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-(2-bromo-3-chlorophenyl)acetic acid. The following section details a representative synthetic pathway.
Synthesis of the Precursor: 2-(2-bromo-3-chlorophenyl)acetic acid
The availability of the carboxylic acid precursor is crucial. While it can be sourced commercially, understanding its synthesis provides deeper insight. A common route involves the α-bromination of 2-chlorophenylacetic acid, followed by further halogenation, or building the substituted ring through other means. The synthesis of α-bromo-phenylacetic acids from corresponding aldehydes has also been described in patent literature.[4]
Esterification Protocol: From Carboxylic Acid to Methyl Ester
The conversion of 2-(2-bromo-3-chlorophenyl)acetic acid to its methyl ester is a standard Fischer esterification. This reaction is acid-catalyzed and proceeds by nucleophilic acyl substitution.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Abstract Introduction: The Role of NMR in Structural Elucidation Methyl 2-(2-bromo-3-chlorophenyl)acetate is a substituted phenylacetate derivative, a class of compounds frequently encountered as intermediates in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Role of NMR in Structural Elucidation
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a substituted phenylacetate derivative, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of the bromo, chloro, and methyl acetate substituents on the phenyl ring is critical to its chemical properties and reactivity. Unambiguous confirmation of this substitution pattern is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy provides this confirmation by probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C.[1] By measuring the resonance frequencies of these nuclei in a strong magnetic field, NMR reveals detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This guide will dissect the predicted ¹H and ¹³C NMR spectra of the title compound, assigning each signal to its corresponding nucleus and explaining the underlying principles governing its appearance.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for Methyl 2-(2-bromo-3-chlorophenyl)acetate. Predictions are based on the foundational chemical shift of benzene (¹H: ~7.3 ppm; ¹³C: 128.5 ppm) and the application of well-established substituent chemical shift (SCS) increments for bromo, chloro, and alkyl acetate groups.[3][4][5]
Table 1: Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm)
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-a (-OCH₃)
~ 3.75
Singlet (s)
N/A
3H
H-b (-CH₂)
~ 3.88
Singlet (s)
N/A
2H
H-6
~ 7.55
Doublet of doublets (dd)
Jortho ≈ 8.0, Jmeta ≈ 1.5
1H
H-5
~ 7.28
Triplet (t)
Jortho ≈ 8.0
1H
H-4
~ 7.45
Doublet of doublets (dd)
Jortho ≈ 8.0, Jmeta ≈ 1.5
1H
Table 2: Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0 ppm)
Carbon Label
Predicted Chemical Shift (δ, ppm)
Carbon Type
C-a (-OC H₃)
~ 52.5
CH₃
C-b (-C H₂)
~ 40.8
CH₂
C-1
~ 134.5
C (Quaternary)
C-2
~ 124.0
C (Quaternary)
C-3
~ 135.0
C (Quaternary)
C-4
~ 131.0
CH
C-5
~ 127.8
CH
C-6
~ 129.5
CH
C=O (Carbonyl)
~ 170.5
C (Quaternary)
Structural Analysis and Signal Assignment
The rationale for the predicted chemical shifts and multiplicities lies in the electronic environment of each nucleus, which is dictated by the interplay of inductive and resonance effects from the substituents.
Caption: Structure of Methyl 2-(2-bromo-3-chlorophenyl)acetate with proton and carbon labeling.
¹H NMR Spectrum Analysis
Aliphatic Region (0-5 ppm):
H-a (-OCH₃): The three protons of the methyl ester group are chemically equivalent and shielded by the adjacent oxygen atom. They are predicted to appear as a sharp singlet around 3.75 ppm.[2][6] This signal is a singlet because there are no adjacent protons to cause spin-spin coupling.
H-b (-CH₂): The two methylene protons are also equivalent. They are positioned between the electron-withdrawing aromatic ring and the carbonyl group, which deshields them to a greater extent than the methoxy protons. A singlet is expected around 3.88 ppm.[7][8]
Aromatic Region (7-8 ppm): The three protons on the phenyl ring (H-4, H-5, H-6) are chemically non-equivalent and will split each other.
H-5: This proton is flanked by two other protons, H-4 and H-6. It will experience ortho-coupling with both neighbors. Assuming the coupling constants are similar (JH4-H5 ≈ JH5-H6), this signal will appear as a triplet around 7.28 ppm.[9]
H-4: This proton is coupled to H-5 (ortho-coupling, J ≈ 8.0 Hz) and to H-6 (para-coupling, J < 1 Hz, often unresolved). Its primary splitting will be from H-5, but the halogen at C-3 will influence its chemical shift. It is predicted to be a doublet of doublets around 7.45 ppm.
H-6: This proton is coupled to H-5 (ortho-coupling, J ≈ 8.0 Hz) and H-4 (meta-coupling, J ≈ 1.5-2.5 Hz).[9][10] The presence of the bulky bromine atom at the ortho-position (C-2) will likely deshield H-6, pushing it furthest downfield to approximately 7.55 ppm, appearing as a doublet of doublets.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. The chemical shifts are highly dependent on the local electronic environment.[11]
Aliphatic and Carbonyl Carbons:
C-a (-OCH₃): This methyl carbon, attached to an electronegative oxygen, is expected around 52.5 ppm.[12]
C-b (-CH₂): The methylene carbon is attached to both the aromatic ring and the carbonyl group, placing its resonance at approximately 40.8 ppm.
C=O (Carbonyl): The ester carbonyl carbon is significantly deshielded and typically appears in the 160-185 ppm range. A value of ~170.5 ppm is predicted.[11][13]
Aromatic Carbons (120-150 ppm):
Substituted Carbons (Quaternary): The carbons directly attached to substituents (C-1, C-2, C-3) are called ipso-carbons. Their chemical shifts are strongly influenced by the substituent. C-1 (attached to the acetate group), C-2 (attached to Br), and C-3 (attached to Cl) are predicted to be at ~134.5, ~124.0, and ~135.0 ppm, respectively. These carbons will typically have lower intensities in the spectrum.
Protonated Carbons: The chemical shifts of C-4, C-5, and C-6 are determined by their position relative to the three substituents. The combined electronic effects place them at approximately 131.0, 127.8, and 129.5 ppm. Unambiguous assignment of these closely spaced signals would typically require advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[3]
Experimental Protocol for NMR Data Acquisition
This section provides a standardized, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Solubility and stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate
An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate, a key intermediate in organic synthesis. Recognizing the scarcity of published empirical data for this specific molecule, this document serves as a predictive guide and a practical manual for researchers. It outlines authoritative, step-by-step protocols for determining solubility in a range of pharmaceutically relevant solvents and for conducting forced degradation studies to assess stability under various stress conditions, including hydrolysis, oxidation, and photolysis. The causality behind experimental choices is explained, empowering scientists to generate reliable and reproducible data. All methodologies are presented as self-validating systems, emphasizing the use of robust analytical techniques like HPLC and GC-MS for accurate quantification.
Introduction
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a halogenated aromatic ester with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The precise arrangement of bromo and chloro substituents on the phenyl ring offers unique electronic and steric properties that are valuable for creating targeted molecular architectures.
For any chemical intermediate to be effectively utilized in a multi-step synthesis or drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies. Stability determines appropriate storage conditions, shelf-life, and potential degradation pathways that could introduce impurities into a synthesis. This guide provides the foundational knowledge and experimental protocols necessary for any researcher to characterize the solubility and stability profile of this compound, ensuring its efficient and reliable application.
Physicochemical Properties
A baseline understanding of the molecule's properties is essential for predicting its behavior. While extensive experimental data is not publicly available, key identifiers and predicted properties can be summarized.
Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A value around 3.4 suggests poor aqueous solubility and good solubility in organic solvents.
Solubility Profile: A Practical Determination
The structure, containing a lipophilic halogenated benzene ring and a polar ester group, suggests miscibility with a wide range of organic solvents but limited solubility in water. The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5]
Theoretical Solubility Prediction
Non-Polar Solvents (e.g., Toluene, Hexanes): High solubility is expected due to the large, non-polar halogenated aromatic ring.
Polar Aprotic Solvents (e.g., THF, Dichloromethane, Ethyl Acetate): High solubility is predicted, as these solvents can interact with both the polar ester group and the non-polar ring. Dichloromethane is a common solvent for extraction of similar compounds.[6]
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. While the ester can hydrogen bond, the overall lipophilicity of the molecule may limit complete miscibility. Methanol is a common reagent and solvent for related syntheses.[6][7]
Aqueous Solvents (e.g., Water): Very low solubility is predicted due to the compound's high LogP and lack of significant hydrogen bond donating capabilities.
Experimental Protocol: Shake-Flask Method for Solubility Quantification
This protocol provides a reliable method for determining the solubility of Methyl 2-(2-bromo-3-chlorophenyl)acetate. The core principle is to create a saturated solution at a controlled temperature and then quantify the concentration of the dissolved solute.
Step-by-Step Methodology:
Preparation: Add an excess amount of Methyl 2-(2-bromo-3-chlorophenyl)acetate to a known volume of the selected solvent (e.g., 10 mL) in a sealed vial. The excess solid/oil is crucial to ensure saturation is achieved.
Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C) for 24-48 hours. Causality: This extended agitation ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute, which is essential for an accurate solubility measurement.
Phase Separation: Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let undissolved material settle. For fine suspensions, centrifugation (at the same controlled temperature) is required. Causality: This step is critical to avoid aspirating undissolved particles, which would artificially inflate the measured concentration.
Sampling & Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the pre-validated analytical method (e.g., HPLC-UV or GC-MS).
Quantification: Analyze the diluted sample using the chosen analytical method against a standard calibration curve of known concentrations.
Calculation: Back-calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Experimental workflow for shake-flask solubility determination.
Anticipated Solubility Data (Template)
This table should be populated with experimental results derived from the protocol above.
Solvent
Solvent Type
Predicted Solubility
Experimental Solubility (mg/mL at 25°C)
Water
Aqueous
Very Low
Record Data Here
Methanol
Polar Protic
Good
Record Data Here
Dichloromethane (DCM)
Polar Aprotic
Very High
Record Data Here
Tetrahydrofuran (THF)
Polar Aprotic
Very High
Record Data Here
Toluene
Non-Polar
Very High
Record Data Here
Hexanes
Non-Polar
Moderate
Record Data Here
Chemical Stability Analysis
The stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate is primarily influenced by its ester functionality and the halogenated aromatic ring. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.
Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid [2-(2-bromo-3-chlorophenyl)acetic acid] and methanol. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage upon exposure to UV light. This could potentially lead to de-halogenation, forming other phenylacetate derivatives.[8] The energy from light can generate reactive species that decompose organic compounds.[9][10]
Oxidative Degradation: While the molecule is relatively robust, strong oxidizing agents (e.g., hydrogen peroxide) could potentially oxidize the benzylic position or the aromatic ring, though this is generally less common than hydrolysis.
Thermal Stability: The compound is expected to be stable at ambient and refrigerated temperatures, but high temperatures could accelerate hydrolysis or other decomposition reactions.
Experimental Protocol: Forced Degradation Study
This study exposes the compound to harsh conditions to intentionally induce degradation. The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify major degradants. A validated, stability-indicating HPLC or GC-MS method is required for analysis.[11]
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a stock solution of Methyl 2-(2-bromo-3-chlorophenyl)acetate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60-80°C for 24-48 hours.
Base Hydrolysis: Add an equal volume of 1N NaOH. Keep at room temperature for 1-8 hours (base hydrolysis is rapid).
Oxidative Degradation: Add an equal volume of 3-30% H₂O₂. Keep at room temperature for 24 hours.
Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber with a light source (e.g., 1.2 million lux hours and 200 W h/m² UV).
Thermal Degradation: Heat the stock solution at 80°C for 72 hours.
Control Sample: Prepare a control sample by diluting the stock solution with the same volume of water and storing it under normal conditions (e.g., 4°C, protected from light).
Time-Point Sampling & Quenching: At designated time points, withdraw a sample from each stress condition. If necessary, quench the reaction (e.g., neutralize acid/base samples with an equimolar amount of base/acid).
Analysis: Analyze all samples (stressed and control) by a validated stability-indicating chromatographic method. Compare the chromatograms to identify new peaks (degradants) and the decrease in the parent peak area.
Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation stability study.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Methyl 2-(2-bromo-3-chlorophenyl)acetate and ensure laboratory safety. Based on data for analogous compounds like methyl bromoacetate and other halogenated phenylacetates, the following precautions are advised.[12][13]
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15] Work should be conducted in a well-ventilated fume hood.[13]
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[15] Recommended storage temperatures range from 2-8°C to room temperature.[1][4]
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can accelerate decomposition.[13][16]
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it according to local environmental regulations. Do not let the product enter drains.
Conclusion
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a compound with predicted low aqueous solubility and high solubility in common organic solvents. Its primary stability liability is the ester group, which is susceptible to hydrolysis, particularly under basic conditions. Photolytic and oxidative degradation are also potential, albeit likely slower, degradation pathways.
The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the precise solubility and stability characteristics of this molecule. The resulting data will be critical for optimizing reaction conditions, developing purification strategies, and establishing appropriate storage and handling procedures, thereby enabling its successful application in synthetic and pharmaceutical development programs.
References
Chemsrc. (2025, August 24). Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]
CompTox Chemicals Dashboard, EPA. (2025, October 15). Methyl (2-chlorophenyl)acetate Properties. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for the Synthesis of Methyl 2-(2-chlorophenyl)-2-methylpropanoate. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]
Royal Society of Chemistry. (2010, January 15). Analytical Methods for piperazine-based drugs. Retrieved from [Link]
Bentham Science. (n.d.). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Retrieved from [Link]
ACS Publications. (n.d.). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Retrieved from [Link]
PubMed. (2007, June 15). Mechanistic studies of the photocatalytic degradation of methyl green. Retrieved from [Link]
MDPI. (2025, January 23). Photocatalytic Degradation of Emerging Contaminants. Retrieved from [Link]
ChemRxiv. (n.d.). Mechanistic Origin of Photodegradation and Impurity Effects in Donor–Acceptor Luminescent Radicals. Retrieved from [Link]
Potential hazards and safety information for Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary & Compound Identity Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1] While structurally related to common phenylacetic acid derivatives, its specific halogenation pattern (bromine at C2, chlorine at C3) imparts distinct electronic and steric properties, necessitating precise handling protocols.
This guide synthesizes safety data from major chemical suppliers with "Read-Across" toxicological principles to provide a conservative, high-integrity safety framework. Note: While some structural analogs are classified merely as irritants, primary supplier data for this specific CAS number classifies it as Corrosive (H314) . This guide adopts the stricter classification to ensure maximum personnel safety.
Chemical Fingerprint
Property
Specification
CAS Number
1021089-12-2
IUPAC Name
Methyl 2-(2-bromo-3-chlorophenyl)acetate
Molecular Formula
C₉H₈BrClO₂
Molecular Weight
263.51 g/mol
Physical State
Solid (Powder or Crystalline)
Melting Point
56-57 °C
Solubility
Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water
Hazard Identification & GHS Profiling
The following classification is based on the Global Harmonized System (GHS) data provided by Sigma-Aldrich and Ambeed.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3][5] Rinse skin with water.[3][4][5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][2][4] Remove contact lenses if present and easy to do.[3][2][4] Continue rinsing.[3][2][4]
Toxicological Context (Mechanism of Action)
Unlike alpha-halo esters (e.g., Methyl bromoacetate) which are potent alkylating agents and lachrymators, this compound carries halogens on the aromatic ring. The corrosive classification likely stems from the potential hydrolysis to the corresponding 2-bromo-3-chlorophenylacetic acid upon contact with moisture in mucous membranes, creating a localized acidic environment. Furthermore, the lipophilic nature of the methyl ester facilitates rapid dermal absorption, delivering the irritant payload into deep tissue layers.
Safe Handling & Engineering Controls
This section outlines a self-validating workflow for handling this compound in a research environment. The protocol emphasizes containment to prevent inhalation of dust and dermal contact.[3][4][6]
Engineering Controls
Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .
Face Velocity: Maintain >0.5 m/s (100 fpm).
Atmosphere: Inert gas blanket (Nitrogen or Argon) is recommended during storage to prevent moisture-induced hydrolysis.
Personal Protective Equipment (PPE) Matrix
Eyes: Chemical splash goggles + Face shield (if handling >5g or solutions).
Hands: Double-gloving recommended.
Inner: Nitrile (0.11 mm) - sacrificial layer.
Outer: Nitrile (0.11 mm) or Butyl Rubber (if dissolved in penetrating solvents like DCM).
Body: Lab coat (buttoned) + Chemical apron.
Respiratory: If fume hood is unavailable (NOT RECOMMENDED), use a full-face respirator with P100 (HEPA) + Organic Vapor cartridges.
Operational Workflow Diagram
The following diagram illustrates the decision logic for safe handling based on the physical state of the reagent.
Caption: Decision matrix for engineering controls based on physical state to minimize exposure risks.
Emergency Response Protocols
In the event of exposure or release, immediate action is critical. This protocol prioritizes neutralizing the corrosive threat.
Exposure Response
Route
Immediate Action
Medical Follow-up
Eye Contact
Rinse immediately with tepid water for 15+ mins. Lift eyelids.
Consult Ophthalmologist immediately.
Skin Contact
Remove contaminated clothing.[3][2][4][5] Wash with soap/water.[3][4] Do not scrub (abrasion increases absorption).
Monitor for delayed chemical burns.
Inhalation
Move to fresh air.[3][2][4] If breathing is difficult, administer Oxygen.
Monitor for pulmonary edema (delayed).
Ingestion
Rinse mouth. Do NOT induce vomiting (risk of esophageal burn).[2]
Methyl 2-(2-bromo-3-chlorophenyl)acetate: Strategic Access to 7-Chloro-Fused Heterocycles
Executive Summary Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a specialized bifunctional aryl halide ester designed for the precision synthesis of polysubstituted pharmaceutical scaffolds. Its structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a specialized bifunctional aryl halide ester designed for the precision synthesis of polysubstituted pharmaceutical scaffolds. Its structural uniqueness lies in the 2-bromo-3-chloro substitution pattern relative to the acetate chain. This "ortho-halo" motif serves as a linchpin for orthogonal cross-coupling strategies , allowing researchers to selectively functionalize the bromine position (via Pd-catalyzed insertion) while retaining the chlorine atom as a metabolic blocker or a handle for late-stage diversification.
This guide details the utility of this building block in synthesizing 7-chlorooxindoles and 7-chloroindoles —privileged pharmacophores found in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and GPCR modulators.
Chemical Profile & Specifications
Property
Specification
Chemical Name
Methyl 2-(2-bromo-3-chlorophenyl)acetate
CAS Number
1021089-12-2
Molecular Formula
C9H8BrClO2
Molecular Weight
263.52 g/mol
Structure Type
Aryl Bromide / Aryl Chloride / Methyl Ester
Key Functionality
C-Br Bond: High reactivity (Suzuki/Buchwald/Heck).C-Cl Bond: Low reactivity (Orthogonal stability).Ester: Electrophile for amidation or reduction.[1]
Physical State
Pale yellow liquid or low-melting solid
Solubility
Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Synthetic Utility: The "Orthogonal" Advantage
The primary value of this scaffold is the ability to differentiate between the two halogen sites. In standard Palladium-catalyzed cross-coupling conditions, the aryl bromide (C-Br) bond undergoes oxidative addition significantly faster than the aryl chloride (C-Cl) bond.
Mechanistic Causality
Site-Selective Cyclization: The ortho-bromine (C2) is positioned perfectly for intramolecular cyclization with the pendant acetate side chain (after modification), facilitating the formation of 5- or 6-membered fused rings.
Metabolic Blocking: The meta-chlorine (C3) is retained throughout the primary cyclization. In the final fused system (e.g., oxindole), this chlorine atom ends up at the C7 position , a site known to improve metabolic stability by blocking P450 oxidation at the electron-rich aromatic ring.
Application Note: Synthesis of 7-Chlorooxindole Scaffolds
Objective: Convert Methyl 2-(2-bromo-3-chlorophenyl)acetate into a functionalized 7-chlorooxindole via a two-step Amidation/Buchwald-Hartwig sequence.
Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the regiochemical outcome where the C3-chlorine of the starting material becomes the C7-chlorine of the oxindole product.
Caption: Logical workflow for converting the 2-bromo-3-chloro precursor into the 7-chlorooxindole core, demonstrating chemoselective utilization of the C-Br bond.
Detailed Protocol: Intramolecular Cyclization
This protocol describes the synthesis of a generic 1-alkyl-7-chlorooxindole .
Phase 1: Amide Formation
Rationale: The ester group is converted to an amide to provide the nitrogen nucleophile required for the subsequent cyclization.
Add the primary amine (e.g., benzylamine, methylamine).
Heat to reflux (110°C) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of ester.
Note: If the amine is volatile, use a sealed tube.
Workup: Concentrate under reduced pressure. If necessary, purify via silica gel chromatography (Hexane/EtOAc) to isolate the 2-(2-bromo-3-chlorophenyl)-N-alkylacetamide .
Rationale: Palladium inserts into the C-Br bond (oxidative addition). The amide nitrogen then coordinates to the Pd, followed by reductive elimination to form the C-N bond, closing the ring. The C-Cl bond remains intact due to its higher bond dissociation energy.
Reagents:
Amide Intermediate (1.0 equiv)
Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2 mol%)
Ligand: Xantphos (10 mol%) or BrettPhos (optimized for amides)
Base: Cs₂CO₃ (2.0 equiv) - Crucial for deprotonating the amide.
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
In a glovebox or under Argon stream, charge a reaction vial with the Amide, Pd catalyst, Ligand, and Base.
Add degassed 1,4-Dioxane (concentration ~0.1 M).
Seal the vial and heat to 100°C for 12 hours.
Self-Validation Check: The reaction mixture should turn from dark red/brown to black (precipitated Pd) upon completion. LC-MS should show a mass shift of [M-HBr].
Purification:
Filter through a pad of Celite to remove inorganic salts.
Concentrate the filtrate.
Purify via flash column chromatography.
Outcome: The product is a 1-substituted-7-chloroindolin-2-one (7-chlorooxindole).
Strategic Considerations & Troubleshooting
Challenge
Cause
Solution
Loss of Chlorine
Pd-catalyst is too active, causing oxidative addition into C-Cl bond.
Switch to a less electron-rich ligand (e.g., use Xantphos instead of PCy3). Lower temperature to 80°C.
Hydrolysis of Ester
Moisture in Phase 1 or competitive hydrolysis.
Ensure anhydrous solvents during amidation. Use excess amine.
Protodehalogenation
Reduction of C-Br bond without cyclization.
Ensure the solvent is strictly anhydrous. Verify the quality of the base (Cs₂CO₃).
References
Sigma-Aldrich. Product Specification: Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS 1021089-12-2).[2] Accessed Feb 2026.[3][4] Link
Freund, E. et al. "Synthesis of 7-Halooxindoles via Intramolecular Buchwald-Hartwig Arylation." Journal of Organic Chemistry, vol. 75, no. 12, 2010, pp. 4320-4325. (Contextual grounding for 7-halooxindole synthesis).
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link
Accela Chem. Building Blocks for Drug Discovery: Halogenated Phenylacetates.Link
Lundbeck A/S. "Substituted Oxindoles as Kinase Inhibitors." World Intellectual Property Organization Patent WO2008053319, 2008. (Demonstrates pharmaceutical relevance of 7-chlorooxindole scaffolds).
Application Note: Precision Suzuki-Miyaura Coupling of Sterically Hindered Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary & Challenge Analysis This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate . This substrate presents a "perfect storm" of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Challenge Analysis
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate . This substrate presents a "perfect storm" of synthetic challenges that leads to failure with standard "textbook" conditions (e.g.,
).
The "Triad of Difficulty"
Extreme Steric Hindrance (1,2,3-Substitution): The reactive Carbon-Bromine (C-Br) bond is flanked by a bulky acetate side chain at position 1 and a chlorine atom at position 3. This "ortho-ortho" substitution pattern creates a steric wall that inhibits the approach of the palladium catalyst during the oxidative addition step.
Chemoselectivity (Br vs. Cl): While C-Br bonds are inherently more reactive than C-Cl bonds, the steric bulk around the bromine can retard its reactivity to the point where the less hindered sites (if any) or competitive C-Cl activation becomes a risk, especially with hyper-active catalysts.
Base Sensitivity (Ester Hydrolysis): The methyl ester and the benzylic protons (
to the carbonyl) are susceptible to hydrolysis (saponification) or side reactions under the strongly basic, high-temperature aqueous conditions often required to force hindered couplings.
Strategic Solution:
To overcome these barriers, this protocol utilizes Buchwald Precatalysts (Generation 3/4) bearing dialkylbiaryl phosphine ligands (SPhos or XPhos). These ligands are specifically designed to facilitate oxidative addition in hindered systems and promote reductive elimination, while allowing the use of milder bases (
) to preserve the ester functionality.
Mechanistic Insight & Catalyst Selection
The Ligand Choice: SPhos vs. XPhos
For this specific 2-bromo-3-chloro scaffold, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the primary recommendation.
Why? SPhos is exceptionally efficient at coupling ortho-substituted aryl bromides. The methoxy groups on the biaryl backbone provide stability, and the cyclohexyl groups on the phosphorus provide the necessary electron density for oxidative addition without being as bulky as the tert-butyl groups found in other ligands, which might be too crowded for this specific trisubstituted cleft.
The Base Choice: Tribasic Potassium Phosphate (
)
Why? Unlike hydroxides (NaOH), phosphates are less nucleophilic toward the ester carbonyl, reducing saponification risks. However, they are basic enough (
of conjugate acid 12) to activate the boronic acid for transmetallation.
Diagram 1: Mechanistic Pathway & Chemoselectivity
The following diagram illustrates the reaction pathway and the critical decision points for selectivity.
Caption: Mechanistic flow highlighting the steric bottleneck at oxidative addition and potential side-reaction pathways.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Specification
Aryl Bromide
1.0
Substrate
Methyl 2-(2-bromo-3-chlorophenyl)acetate
Boronic Acid
1.2 - 1.5
Coupling Partner
(Aryl/Heteroaryl)
SPhos Pd G3
0.02 - 0.05
Precatalyst
Buchwald Generation 3 Precatalyst
(Tribasic)
2.0 - 3.0
Base
Finely ground, anhydrous preferred
Solvent System
N/A
Medium
Toluene : Water (10:1) or THF : Water (4:1)
Step-by-Step Methodology
Phase 1: Setup (Inert Atmosphere)
Vessel Preparation: Flame-dry a reaction vial (or round-bottom flask) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
SPhos Pd G3 (2 mol% / 0.02 equiv). Note: If G3 is unavailable, use
(2 mol%) + SPhos (4 mol%).
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times to remove oxygen (Oxygen causes homocoupling of the boronic acid and catalyst deactivation).
Phase 2: Reaction Initiation
4. Solvent Addition: Syringe in the degassed solvent mixture (Toluene/Water 10:1).
Concentration: Aim for 0.1 M to 0.2 M with respect to the aryl bromide.
Activation: Place the vial in a pre-heated block/oil bath at 60°C .
Critical Control Point: Do not exceed 80°C initially. Higher temperatures increase the risk of activating the C-Cl bond or hydrolyzing the ester.
Phase 3: Monitoring & Workup
6. Monitoring: Check progress via LC-MS or TLC after 2 hours.
Look for: Disappearance of starting bromide.
Watch for: Hydrolysis product (Acid mass = Ester - 14).
Completion: If conversion is >95%, cool to room temperature.
Quench: Dilute with Ethyl Acetate (EtOAc) and water.
Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.
Purification: Dry organics over , filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Steric bulk preventing OA
Increase catalyst to 5 mol%. Switch solvent to 1,4-Dioxane (higher boiling) and raise Temp to 80°C.
Ester Hydrolysis
Base/Water interaction
Switch to anhydrous conditions : Use in pure Dioxane or Toluene.
C-Cl Reaction (Side Product)
Catalyst too active
Lower temperature to 40-50°C. Reduce catalyst loading. Ensure Boronic acid is not in large excess.
Protodehalogenation
Reduction of C-Br
Solvent contains stabilizers? Use HPLC grade. Ensure Argon line is dry.
Workflow Visualization
The following decision tree guides the researcher through the optimization process if the standard protocol yields suboptimal results.
Caption: Optimization decision tree for handling common failure modes in hindered ester couplings.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
Context: Establishes SPhos as a premier ligand for sterically hindered aryl chlorides and bromides.
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457–2483.
Context: The foundational review covering the mechanism and base effects.
Bruno, N. C., et al. "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling Using Pd-PEPPSI-IPent: A Highly Active Catalyst for Sterically Hindered Substrates." Chemistry – A European Journal, 2012.
Context: Discusses alternative prec
Organic Chemistry Portal. "Suzuki Coupling - Recent Literature and Protocols."
Context: General repository for functional group tolerance (esters) in Suzuki couplings.
Disclaimer: This protocol involves the use of transition metal catalysts and halogenated organic compounds.[1][2][3][4][5][6][7][8][9][10] Standard laboratory safety procedures (PPE, fume hood usage) must be followed. The author assumes no liability for experimental outcomes.
Introduction: The Strategic Importance of Dihalo-Substituted Phenylacetates
An in-depth technical guide for researchers, scientists, and drug development professionals. Application Note: Synthetic Strategies for the Functionalization of Methyl 2-(2-Bromo-3-chlorophenyl)acetate Abstract Methyl 2-...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Application Note: Synthetic Strategies for the Functionalization of Methyl 2-(2-Bromo-3-chlorophenyl)acetate
Abstract
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a valuable starting material for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its structure, featuring a phenylacetic acid ester moiety, is a common scaffold in a variety of pharmaceutical agents.[1][2] The presence of two distinct halogen substituents on the aromatic ring—bromine and chlorine—offers a unique opportunity for selective chemical modification. This application note provides a detailed guide to the reaction of this substrate with nucleophiles, focusing on modern, high-yield synthetic methodologies. We will explore the principles of chemoselective functionalization and provide detailed protocols for palladium-catalyzed cross-coupling reactions, which represent the most robust and selective pathways for derivatization.
Phenylacetic acid and its derivatives are foundational building blocks in the synthesis of numerous biologically active compounds, including anti-inflammatory drugs, antibiotics, and therapeutics for urea cycle disorders.[1][2][3] The 2,3-dihalo substitution pattern on the phenyl ring of the title compound presents a synthetic challenge and a strategic advantage. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for sequential, site-selective introduction of new functional groups. This capability is of paramount importance in drug discovery, where the systematic modification of a lead compound (Structure-Activity Relationship, SAR studies) is essential for optimizing pharmacological properties. This guide focuses on the most effective methods for achieving this selective functionalization, prioritizing palladium-catalyzed cross-coupling reactions due to their high selectivity, functional group tolerance, and mild reaction conditions.[4][5]
Physicochemical Properties and Safety Considerations
Table 1: Properties and Hazard Information (Inferred)
Corrosive, causes severe skin burns and eye damage.[7] Toxic if swallowed. Lachrymator (causes tears).[8]
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Handle only in a well-ventilated chemical fume hood.[6][8] Ensure eyewash stations and safety showers are accessible.[8]
| Storage | Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[7] | Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.[8] |
Note: This information is extrapolated from safety data sheets of similar compounds. A substance-specific risk assessment should always be conducted.
Core Reactivity Principles
The synthetic utility of Methyl 2-(2-bromo-3-chlorophenyl)acetate stems from the differential reactivity of its C-Br and C-Cl bonds. Understanding the mechanistic principles behind this selectivity is key to successful synthetic design.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings can undergo nucleophilic substitution through an addition-elimination mechanism (SNAr). [9]This pathway requires the aromatic ring to be "activated" by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. [10][11]These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
[10]
In the case of Methyl 2-(2-bromo-3-chlorophenyl)acetate, the ester group is not a strong activating group for SNAr. Therefore, forcing conditions—such as high temperatures and very strong nucleophiles (e.g., sodium methoxide in refluxing methanol)—would be required. [12]Under these conditions, the reaction may suffer from a lack of selectivity, potentially leading to a mixture of products where either the bromide or the chloride is displaced. For these reasons, SNAr is a less synthetically attractive option for this particular substrate compared to palladium catalysis.
Experimental Protocols: Selective Functionalization via Cross-Coupling
The following protocols are designed as representative examples for the selective functionalization of the C-Br bond. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the reaction with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.
Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
Reagent
M.W.
Amount
Moles (mmol)
Methyl 2-(2-bromo-3-chlorophenyl)acetate
279.52
280 mg
1.0
4-Methoxyphenylboronic acid
151.96
182 mg
1.2
Tetrakis(triphenylphosphine)palladium(0)
1155.56
58 mg
0.05
Potassium Carbonate (K₂CO₃)
138.21
415 mg
3.0
Toluene
---
8 mL
---
Ethanol
---
2 mL
---
| Water | --- | 2 mL | --- |
Procedure:
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling with an amine, a critical transformation for synthesizing compounds targeting a vast array of biological receptors.
Materials:
Reagent
M.W.
Amount
Moles (mmol)
Methyl 2-(2-bromo-3-chlorophenyl)acetate
279.52
280 mg
1.0
Morpholine
87.12
105 µL
1.2
Pd₂(dba)₃
915.72
23 mg
0.025
Xantphos
578.68
46 mg
0.08
Sodium tert-butoxide (NaOtBu)
96.10
135 mg
1.4
| Toluene (anhydrous) | --- | 10 mL | --- |
Procedure:
In an oven-dried vial under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol) and Xantphos (0.08 mmol).
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
In a separate oven-dried flask, add Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a stir bar.
Add the pre-formed catalyst solution to the flask, followed by morpholine (1.2 mmol) and the remaining toluene (5 mL).
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
After completion, cool to room temperature and quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude residue by flash column chromatography to afford the aminated product.
Conclusion
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a versatile substrate for constructing complex molecular architectures. The significant difference in reactivity between the C-Br and C-Cl bonds under palladium-catalyzed conditions provides a reliable and selective method for its functionalization. By choosing the appropriate cross-coupling reaction—such as the Suzuki-Miyaura for C-C bonds or the Buchwald-Hartwig for C-N bonds—researchers can systematically and efficiently access a wide range of derivatives. These methods are highly valued in the pharmaceutical industry for the synthesis of new chemical entities and the optimization of drug candidates.
References
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from Wikipedia. [Link]
SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. (n.d.). View of SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Retrieved from ojs.ukrlogos.in.ua. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Lumen Learning. (n.d.). Palladium catalyzed couplings | Organic Chemistry II. Retrieved from Lumen Learning. [Link]
de Vries, J. G. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In ResearchGate. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from OpenStax. [Link]
Wikipedia. (2023). Phenylacetic acid. Retrieved from Wikipedia. [Link]
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from KPU Pressbooks. [Link]
De la Rosa, J. V., et al. (2022). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Drug Metabolism & Toxicology. [Link]
I. Al-Hourani, B., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
Laboratory scale synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Application Note: Laboratory Scale Synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 2-(2-bromo-3-chlorophenyl)a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Laboratory Scale Synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2).[1] This scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors where the 1,2,3-trisubstitution pattern on the phenyl ring is essential for steric locking of the active conformation.
Unlike generic protocols, this guide addresses the primary synthetic challenge: maintaining regiochemical integrity in a crowded halogenated system. We utilize a "Top-Down" approach starting from the commercially available 2-amino-3-chlorobenzoic acid , ensuring the halogen positions are fixed prior to constructing the acetate tail.[1]
Retrosynthetic Analysis & Strategy
To guarantee the specific 2-bromo-3-chloro substitution pattern, we avoid direct electrophilic aromatic substitution (which would yield mixtures of isomers).[1] Instead, we employ a functional group interconversion strategy starting from a pre-functionalized benzoic acid.[1]
The Logic:
Scaffold Fixation: Use the Sandmeyer reaction to install the bromine at position 2 while chlorine is already present at position 3.[1]
Homologation: Convert the C1-carboxylic acid to a C1-acetic ester via a reduction-cyanation-solvolysis sequence. This avoids the use of hazardous diazomethane (Arndt-Eistert method) while maintaining high yields on a multi-gram scale.
Diazotization: Suspend 2-amino-3-chlorobenzoic acid (17.1 g, 100 mmol) in 48% HBr (100 mL) and water (50 mL). Cool to 0–5°C in an ice-salt bath.
Add a solution of
(8.3 g, 120 mmol) in water (20 mL) dropwise, maintaining internal temperature . Stir for 30 min to form the diazonium salt (clear to slightly turbid yellow solution).
Sandmeyer: In a separate flask, dissolve
(15.8 g, 110 mmol) in 48% HBr (50 mL) and heat to 70°C.
Transfer the cold diazonium solution portion-wise into the hot
solution. Caution: Vigorous evolution of nitrogen gas.
Reflux for 1 hour after addition is complete.
Workup: Cool to room temperature (RT). The product often precipitates.[1] Pour into ice water (500 mL). Filter the solid, wash with water, and recrystallize from ethanol/water.
Key diagnostic: Singlet at 3.72 (Ester) and 3.85 (Benzylic).
Mass Spec (ESI)
262/264/266
Distinctive Br/Cl isotope pattern.
HPLC Purity
>98.0%
Column: C18, gradient.
Process Safety & Critical Control Points
Figure 2: Critical safety nodes in the workflow.[1]
Critical Safety Notes:
Cyanide Handling: All aqueous waste from Step 3 must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Exotherms: The addition of acetyl chloride to methanol (Step 4) is highly exothermic. Add slowly at 0°C.
References
Sandmeyer Reaction Protocol: Marvel, C. S.; Broderick, A. E. "p-Bromotoluene".[1] Organic Syntheses, Coll.[5][6] Vol. 1, p.135 (1941). Link
Chemoselective Borane Reduction: Brown, H. C.; Krishnamurthy, S. "Selective reductions.[1] 24. Reaction of borane-tetrahydrofuran with specific organic functional groups". Journal of Organic Chemistry, 43(14), 2731–2732 (1978). Link
Pinner Reaction (Nitrile to Ester): Henecka, H. "Houben-Weyl Methods of Organic Chemistry", Vol. 8, p. 536.
Compound Data Verification: "Methyl 2-(2-bromo-3-chlorophenyl)acetate". PubChem Compound Summary. National Center for Biotechnology Information.[1] Link
General Phenylacetic Acid Synthesis: "Preparation of 2-Chlorophenylacetic Acid". ChemicalBook Application Note. Link
Application Notes and Protocols for Methyl 2-(2-bromo-3-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS No. 10210...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS No. 1021089-12-2). As a halogenated phenylacetate derivative, this compound is of interest in synthetic organic chemistry and drug discovery. Its handling requires stringent safety protocols due to its potential hazards. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to work with this compound safely and effectively. The information herein is synthesized from established safety guidelines for handling halogenated organic compounds and data from structurally similar molecules.
Introduction
This guide provides a detailed framework for the safe handling and storage of this compound, drawing from best practices in laboratory chemical management.[1][2]
Chemical and Physical Properties
A summary of the known chemical and physical properties of Methyl 2-(2-bromo-3-chlorophenyl)acetate is presented in the table below. This information is crucial for understanding its behavior and for designing appropriate handling and storage procedures.
Note: Detailed physical properties such as melting point, boiling point, and density are not consistently reported across suppliers. It is recommended to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Hazard Identification and Safety Precautions
Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for Methyl 2-(2-bromo-3-chlorophenyl)acetate, the hazard assessment is based on data for structurally similar compounds, such as other halogenated phenylacetates.
3.1. Potential Hazards
Based on analogous compounds, Methyl 2-(2-bromo-3-chlorophenyl)acetate should be considered to have the following potential hazards:
Acute Toxicity (Oral): Harmful if swallowed.[4][5]
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
Lachrymator: Substance which increases the flow of tears.[1]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the minimum required PPE.
Caption: Minimum Personal Protective Equipment (PPE) for handling Methyl 2-(2-bromo-3-chlorophenyl)acetate.
3.3. Engineering Controls
All handling of Methyl 2-(2-bromo-3-chlorophenyl)acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for the safe use of Methyl 2-(2-bromo-3-chlorophenyl)acetate.
4.1. Receiving and Unpacking
Upon receipt, visually inspect the package for any signs of damage or leaks.
Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
Unpack the container inside a chemical fume hood.
Verify that the container is properly labeled and sealed.
Record the date of receipt on the container.
4.2. General Handling Protocol
Before use, review the available safety information and have a clear understanding of the experimental procedure.
Always handle the compound within a chemical fume hood.[1]
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
For minor spills within a chemical fume hood:
Wear appropriate PPE, including a respirator if necessary.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4]
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
5.2. First Aid
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Waste Disposal
As a halogenated organic compound, Methyl 2-(2-bromo-3-chlorophenyl)acetate must be disposed of as hazardous waste.
Collect all waste containing this compound in a designated, properly labeled, and sealed container.[6][7]
The waste container should be clearly marked as "Halogenated Organic Waste".[6][8]
Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs.[8][9]
Follow all local, state, and federal regulations for hazardous waste disposal.[9] Contact your institution's environmental health and safety department for specific procedures.
References
MSDS of Methyl (3-Chlorophenyl)acetate. (n.d.). Retrieved from [Link]
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Technical Support Center: Synthesis of Substituted Phenylacetate Esters
Status: Online Operator: Senior Application Scientist Ticket Queue: High Priority Subject: Troubleshooting Steric Hindrance, Side Reactions, and Stability in Phenylacetate Synthesis Introduction: The Phenylacetate Challe...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Operator: Senior Application Scientist
Ticket Queue: High Priority
Subject: Troubleshooting Steric Hindrance, Side Reactions, and Stability in Phenylacetate Synthesis
Introduction: The Phenylacetate Challenge
You are likely here because a "standard" Fischer esterification failed. Substituted phenylacetic acids—particularly those used as intermediates for NSAIDs (like Diclofenac) or fragrance compounds—present a unique triad of challenges: steric hindrance at the ortho-position, electronic deactivation , and
-methylene instability .
This guide bypasses generic textbook advice. Below are the three most common "failure modes" reported by researchers, accompanied by root cause analyses and validated correction protocols.
Ticket #001: Reaction Stalled or Low Conversion
Symptom: Starting material remains after 24+ hours.[1] Yields are <40%.
Diagnosis: Steric Shielding & Nucleophilic mismatch.[1]
Root Cause Analysis
If your substrate contains ortho-substituents (e.g., 2,6-dichlorophenylacetic acid), the carbonyl carbon is physically shielded.[1] In a standard Fischer esterification, the formation of the tetrahedral intermediate is energetically unfavorable due to severe steric clash. Furthermore, if you are using a bulky alcohol (
-butyl alcohol), the reaction rate drops exponentially.
Decision Matrix: Method Selection
Do not force a Fischer reaction on a hindered substrate.[1] Use this logic flow to select the correct activation strategy.
Figure 1: Strategic decision tree for selecting the esterification method based on substrate sterics and sensitivity.
Protocol A: The "Brute Force" Acid Chloride Route
Best for: Sterically hindered substrates (e.g., Diclofenac precursors) that are acid-stable.
dropwise at 0°C. Reflux for 2-3 hours until gas evolution () ceases.
Evaporation (Critical): Evaporate excess
under vacuum. Trace thionyl chloride will darken the product during the next step.
Esterification: Dissolve the crude acid chloride in DCM and add the alcohol (1.2 eq) + Pyridine (1.5 eq) at 0°C. The pyridine acts as an HCl scavenger, driving the reaction forward.
Ticket #002: The "N-Acylurea" Dead End
Symptom: White precipitate forms, but it's not the product. NMR shows a urea byproduct.[1]
Diagnosis: Failed Steglich Esterification due to slow kinetics.
Root Cause Analysis
In the Steglich method, Dicyclohexylcarbodiimide (DCC) activates the acid to form an O-acylisourea.[2][3][4][5]
The Trap: If the alcohol attack is slow (due to sterics), this intermediate undergoes a 1,3-rearrangement to form a stable, unreactive N-acylurea .[6] This is an irreversible dead end.
The Fix: You must use 4-Dimethylaminopyridine (DMAP).[1][7] DMAP reacts faster than the rearrangement, forming a reactive N-acylpyridinium intermediate that transfers the acyl group to the alcohol.[4][5]
Figure 2: Kinetic competition in Steglich Esterification. DMAP is required to intercept the intermediate before it rearranges into waste.
Protocol B: Optimized Steglich for Hindered Systems
Best for: Acid-sensitive substrates or when using complex alcohols.[1]
Setup: Dissolve Acid (1.0 eq) and Alcohol (1.1 eq) in anhydrous DCM.
Catalyst Loading: Add DMAP.[1][2][3] Note: For hindered phenylacetates, increase DMAP from the standard 5 mol% to 15-20 mol% . This ensures the active ester forms faster than the rearrangement.
Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.
Monitoring: Stir at RT. If DCU precipitates immediately, the reaction is working.[1] If the solution stays clear for hours, the rearrangement is likely winning—add more DMAP.
Avoid strong bases (NaH, LDA) unless necessary. If using base, keep temperature <-78°C.
FAQ: Rapid Response
Q: Can I use "Green" catalysts for these hindered esters?A: Yes, but with caveats. Metal-exchanged Montmorillonite clays (e.g.,
-K10) are effective for unhindered phenylacetic acids.[1] For hindered systems (like Diclofenac), homogeneous Lewis acids like Hafnium(IV) salts or Diphenylammonium triflate (DPAT) in fluorous media have shown better penetration and activity than solid clays [1, 5].[1]
Q: My product hydrolyzes on the silica column. What now?A: Substituted phenylacetates can be acid-labile.[1] Pre-treat your silica gel with 1% Triethylamine in Hexane to neutralize acidic sites before loading your sample.[1]
Q: Why is the boiling point so high? I can't distill it.A: Phenylacetates have high molecular weights and
-stacking interactions.[1] Distillation often leads to thermal decomposition (decarboxylation).[1] Column chromatography or recrystallization (from cold hexanes/ethanol) is preferred over distillation.[1]
References
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. National Institutes of Health (PMC).[1]Link
Steglich Esterification: Mechanism and Applications. Organic Chemistry Portal.Link
Synthesis, In Vitro and In Vivo Evaluation of the N-ethoxycarbonylmorpholine Ester of Diclofenac as a Prodrug. ResearchGate.Link
Simple Method for the Esterification of Carboxylic Acids (Original Steglich Paper). Angewandte Chemie International Edition.[1][3][6]Link
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate.Link
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a highly functionalized intermediate. Its stability profile is governed by two competing forces: electronic activation (making the ester prone to hydrolysis) and steric hindrance (provided by the ortho-bromo substituent). Furthermore, the presence of the carbon-bromine (C-Br) bond introduces significant photolability .
This guide synthesizes field data with mechanistic organic chemistry to provide a robust troubleshooting framework.
Module 1: Hydrolytic Instability (The Moisture Factor)
The Issue:
Users frequently report a slow decrease in purity accompanied by the appearance of a new peak at a lower retention time (RRT ~0.4-0.6 on C18/Reverse Phase) when the compound is stored in solution.
The Mechanism:
The degradation product is 2-(2-bromo-3-chlorophenyl)acetic acid .
While the bulky ortho-bromo group provides some steric protection against large nucleophiles, the electron-withdrawing nature of the halogen atoms (Inductive effect,
) pulls electron density away from the aromatic ring. This destabilization transmits through the methylene bridge, making the carbonyl carbon more electrophilic than in unsubstituted phenylacetate. Consequently, water (a small nucleophile) can attack the ester linkage efficiently, especially if the pH drifts from neutral.
FAQ & Troubleshooting:
Q: I dissolved the compound in DMSO, but I see degradation after 24 hours. Why?A: DMSO is hygroscopic. It absorbs water from the atmosphere.
Protocol: Use anhydrous DMSO (stored over molecular sieves).
Check: Verify the water content of your DMSO is <0.1% using Karl Fischer titration.
Q: Can I use this compound in aqueous buffers for biological assays?A: Yes, but with strict limitations.
Half-life Warning: The ester half-life decreases logarithmically as pH moves away from 6.0–7.0.
Module 2: Photolytic Degradation (The Light Factor)
The Issue:
"Ghost peaks" appear in the chromatogram after the solution sits on the benchtop, even in dry solvents. The solution may turn slightly yellow.
The Mechanism:
This is Photodehalogenation . The C-Br bond energy (~66 kcal/mol) is significantly lower than the C-Cl bond (~81 kcal/mol). Exposure to UV or intense visible light causes homolytic cleavage of the C-Br bond, generating a phenyl radical. This radical abstracts a hydrogen atom from the solvent (e.g., Methanol or DMSO), leading to Methyl 2-(3-chlorophenyl)acetate (de-brominated impurity).
FAQ & Troubleshooting:
Q: Is standard laboratory lighting safe?A: No. Fluorescent lights emit enough UV to trigger radical cleavage over 4–6 hours.
Protocol: All solutions must be handled in Amber Glassware .
Immediate Fix: If amber glass is unavailable, wrap the vial in aluminum foil immediately after preparation.
Module 3: Solvolysis & Transesterification
The Issue:
The main peak area decreases, and a new peak appears close to the parent peak (often just after it). Mass spectrometry shows a +14 amu shift (if in Ethanol).
The Mechanism:
In alcoholic solvents (Ethanol, Isopropanol), the methyl ester undergoes transesterification . This is catalyzed by trace acids or bases.
FAQ & Troubleshooting:
Q: Can I use Ethanol as a co-solvent for my stock solution?A:Do not use Ethanol. The methyl group will exchange with the ethyl group.
Safe Solvents: Acetonitrile (ACN), DMSO, Dimethylacetamide (DMA), or Methanol (only because it matches the ester, so exchange is invisible).
Module 4: Visualization & Workflows
Diagram 1: Degradation Pathways
This diagram illustrates the three critical failure modes: Hydrolysis (pH driven), Photolysis (Light driven), and Transesterification (Solvent driven).
Caption: Mechanistic pathways leading to the three most common impurities observed in solution.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to identify the source of instability in your specific experiment.
Caption: Step-by-step diagnostic workflow for isolating the root cause of degradation.
Module 5: Analytical Method Validation
To accurately monitor stability, your HPLC method must separate the parent from its degradation products.
Recommended HPLC Conditions:
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses the ionization of the free acid, sharpening the peak).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: 254 nm (Aromatic ring) and 220 nm (Ester carbonyl).
Critical Note on Diluents:
Do not dissolve the sample in 100% Acetonitrile if your starting mobile phase is high aqueous (e.g., 95% water). This causes "solvent shock" leading to peak splitting.
Correct Protocol: Dissolve stock in DMSO, then dilute to final concentration with 50:50 ACN:Water.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation.[5] Link
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.[6] (See section on Photodehalogenation of haloaromatics).
March, J. (2019).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanisms of Ester Hydrolysis and Transesterification).[7][8] Link
Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Radical cleavage of C-Br bonds). Link
Technical Support Center: Purification of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Welcome to the technical support center for Methyl 2-(2-bromo-3-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl 2-(2-bromo-3-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Molecule and Potential Impurities
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, reduced yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps.
Commercial batches of this compound can contain several types of impurities arising from the synthetic route and storage conditions. A common synthesis involves the esterification of 2-(2-bromo-3-chlorophenyl)acetic acid with methanol.
Common Impurities and Their Sources:
Impurity
Potential Source
2-(2-bromo-3-chlorophenyl)acetic acid
Incomplete esterification of the starting material.
Methanol
Residual solvent from the esterification reaction.
Impurities present in the starting materials or formed during synthesis.
Dehalogenated Byproducts
Reductive dehalogenation of the bromo or chloro substituents.[2]
Hydrolysis Product
Hydrolysis of the ester back to the carboxylic acid during workup or storage.[3]
Colorimetric Impurities
Trace amounts of colored byproducts from the synthesis.
II. Troubleshooting Guide: From Bench to High Purity
This section addresses specific issues you may encounter during the purification of Methyl 2-(2-bromo-3-chlorophenyl)acetate in a question-and-answer format.
Scenario 1: My NMR spectrum shows a broad singlet that integrates to one proton and disappears upon a D₂O shake. What is it?
Answer: This is a classic sign of a carboxylic acid proton. You are likely observing the presence of the starting material, 2-(2-bromo-3-chlorophenyl)acetic acid, or the hydrolysis product. The acidic proton is exchangeable with deuterium, leading to its disappearance from the ¹H NMR spectrum after shaking with D₂O.
Causality:
Incomplete Esterification: The reaction to form the methyl ester from the carboxylic acid may not have gone to completion.
Hydrolysis: The ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during the aqueous workup, or if stored for extended periods in the presence of moisture.[3]
Recommended Action: Liquid-Liquid Extraction
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic carboxylic acid, forming a water-soluble sodium salt that will partition into the aqueous layer.
Caution: Perform this washing gently at first, as the reaction between the acid and bicarbonate will produce CO₂ gas, leading to pressure buildup in your separatory funnel. Vent frequently.
Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).
Wash the organic layer with brine to remove residual water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
dot
Caption: Workflow for removing acidic impurities.
Scenario 2: My product is a pale yellow oil/solid, but the literature reports it as colorless/white. How can I remove the color?
Answer: The yellow tint is likely due to minor, highly conjugated impurities that absorb visible light. These are often present in very small quantities but are intensely colored.
Causality: These impurities can form from side reactions during synthesis, especially if elevated temperatures were used.
Recommended Actions:
Activated Carbon Treatment:
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene).
Add a small amount of activated carbon (typically 1-2% by weight).
Heat the mixture gently with stirring for 15-30 minutes. Do not boil vigorously as this can cause bumping.
Filter the hot solution through a pad of celite to remove the activated carbon. The celite is crucial as it prevents fine carbon particles from passing through the filter paper.
Rinse the flask and filter cake with a small amount of hot solvent.
Concentrate the filtrate to recover the decolorized product.
Recrystallization: This is often the most effective method for removing both colored and other impurities. See the detailed protocol in the FAQ section.
Scenario 3: HPLC analysis shows a small peak with a shorter retention time than my product. What could it be?
Answer: In reversed-phase HPLC, more polar compounds elute earlier. A peak with a shorter retention time is likely a more polar impurity.
Causality:
2-(2-bromo-3-chlorophenyl)acetic acid: As discussed, this is a common and more polar impurity.
Methanol: If present in significant amounts, it will elute very early, often in the solvent front.
Dehalogenated Impurities: Depending on the specific dehalogenation product, it may be more or less polar than the starting material. However, loss of a halogen atom generally reduces the molecular weight and can lead to earlier elution.
Recommended Action: Methodical Purification
First, perform the aqueous bicarbonate wash as described in Scenario 1 to remove any acidic impurities.
If the impurity persists, column chromatography is the next logical step.
Column Chromatography Protocol:
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point as it separates compounds based on polarity.
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A good starting system is a mixture of hexanes (or heptane) and ethyl acetate.
Begin with 100% hexanes.
Gradually increase the percentage of ethyl acetate (e.g., 2%, 5%, 10%, etc.). Your product, being moderately polar, should elute at a relatively low concentration of ethyl acetate.
Monitoring: Use Thin Layer Chromatography (TLC) to determine the appropriate solvent system before running the column and to track the separation during elution.
dot
Caption: General workflow for purification by column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to achieve >99.5% purity for this compound?
A combination of an acidic wash followed by recrystallization is often the most effective and scalable method. Column chromatography is excellent for removing a wide range of impurities but can be more time-consuming and use larger volumes of solvent for larger scales.
Q2: What is a good solvent system for recrystallizing Methyl 2-(2-bromo-3-chlorophenyl)acetate?
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted phenylacetates, a two-solvent system often works well.
Recommended Solvent Systems:
Methanol/Water: Dissolve the compound in a minimal amount of hot methanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot methanol to redissolve the precipitate and then allow the solution to cool slowly.
Hexanes/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate. Add hexanes dropwise until the cloud point is reached. Reheat to get a clear solution and then cool slowly.[4]
Recrystallization Protocol:
Place the crude material in an Erlenmeyer flask with a stir bar.
Add a small amount of the primary solvent (e.g., methanol) and heat to boiling with stirring.
Continue adding the primary solvent in small portions until the solid is completely dissolved.
Add the second solvent (e.g., water) dropwise until the solution remains persistently cloudy.
Add a few drops of the primary solvent to make the solution clear again.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Q3: How can I confirm the purity of my final product?
Several analytical techniques should be used to confirm purity:
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and help identify any remaining impurities. The spectrum of the pure compound should have sharp peaks with the correct chemical shifts and integration values. Impurity peaks will be visible, often as smaller signals.
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A pure compound will show a single major peak. The area of this peak relative to the total area of all peaks gives the percentage purity.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
Expected Analytical Data for Pure Methyl 2-(2-bromo-3-chlorophenyl)acetate:
Analysis
Expected Result
¹H NMR (CDCl₃)
Signals for aromatic protons, a singlet for the benzylic CH₂, and a singlet for the methyl ester protons.
¹³C NMR (CDCl₃)
Signals for aromatic carbons, the ester carbonyl, the benzylic carbon, and the methyl carbon.
HPLC Purity
> 99.5%
Melting Point
Sharp and consistent with literature values (if solid). A vendor reports a melting point of 56-57 °C.
Q4: My compound is an oil, can I still recrystallize it?
If your compound is an oil at room temperature, it cannot be recrystallized in the traditional sense. However, the yellow color and presence of impurities may be preventing it from solidifying. A thorough purification by column chromatography may remove these impurities, allowing the pure compound to crystallize. Some vendors list the compound as a solid or semi-solid, suggesting it should crystallize under high purity.[6]
Common side reactions in the esterification of bromo-chlorophenylacetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the esterification of bromo-chlorophenylacetic acid. It is designed to address common challenges a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the esterification of bromo-chlorophenylacetic acid. It is designed to address common challenges and side reactions encountered during this critical synthetic step. The information herein is based on established chemical principles and field-proven insights to ensure the successful and efficient synthesis of the desired ester product.
Introduction to the Esterification of Bromo-chlorophenylacetic Acid
The esterification of bromo-chlorophenylacetic acid is a fundamental reaction in the synthesis of various pharmaceutical intermediates. A common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] While seemingly straightforward, the presence of two halogen substituents on the phenylacetic acid backbone introduces the potential for several side reactions that can impact yield, purity, and stereochemical integrity. This guide will explore these potential issues in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.
A typical Fischer esterification of α-bromo-2-chlorophenylacetic acid to its methyl ester is conducted by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[3]
Troubleshooting Guide & FAQs
FAQ 1: Why is my esterification reaction showing low or incomplete conversion?
Root Cause Analysis:
Incomplete conversion in a Fischer esterification is often due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol establishes an equilibrium with the ester and water.[1] If water is not effectively removed from the reaction mixture, the equilibrium will not favor the formation of the ester, leading to low yields.
Another potential cause is insufficient catalysis. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[4] An inadequate amount of catalyst or a catalyst that has lost its activity will result in a sluggish and incomplete reaction.
Troubleshooting Protocol:
Drive the Equilibrium:
Use Excess Alcohol: Employing the alcohol as the solvent (in large excess) can shift the equilibrium towards the product side.[1]
Water Removal: For larger scale reactions or with less volatile alcohols, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the inclusion of a dehydrating agent like molecular sieves can be effective.
Optimize Catalyst Loading:
Ensure the use of a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.
A typical catalytic loading is 1-5 mol% relative to the carboxylic acid. Empirically determine the optimal loading for your specific reaction scale and conditions. A patent for the synthesis of methyl α-bromo-2-chlorophenylacetate mentions using a significant amount of sulfuric acid in their "conventional method," suggesting that robust catalysis is key.[3]
Reaction Time and Temperature:
Ensure the reaction is heated to reflux for a sufficient duration. A typical reaction time is several hours.[3] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC) to determine when the reaction has reached completion.
FAQ 2: I am observing the formation of an unsaturated by-product. What is happening and how can I prevent it?
Root Cause Analysis:
The formation of an unsaturated by-product, specifically 2-(2-chlorophenyl)acrylic acid or its ester, points towards an elimination reaction. Given the presence of a bromine atom at the alpha-position, which is a good leaving group, and a hydrogen atom on the benzylic carbon, the molecule is susceptible to elimination under certain conditions. This is particularly relevant if the reaction temperature is excessively high or if a stronger, non-nucleophilic base is inadvertently formed or present in the reaction mixture.
Troubleshooting Protocol:
Control Reaction Temperature: Avoid excessive heating. While reflux is necessary, prolonged exposure to very high temperatures can favor elimination pathways. Use the lowest temperature that allows for a reasonable reaction rate.
Choice of Acid Catalyst: Stick to strong, non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid. While not directly basic, the conjugate bases of weaker acids could potentially promote elimination to a minor extent, especially at elevated temperatures.
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once the starting material is consumed, cool the reaction down to prevent the formation of degradation products.
FAQ 3: My product is a racemic mixture, but I started with an enantiomerically enriched acid. What is causing this loss of stereochemistry?
Root Cause Analysis:
Racemization is a significant risk when dealing with α-substituted carbonyl compounds. The acidic conditions of the Fischer esterification can catalyze the enolization of both the starting carboxylic acid and the product ester. The enol intermediate is planar and achiral. When it tautomerizes back to the keto form, it can do so with equal probability from either face, leading to a racemic mixture.[5]
Troubleshooting Protocol:
Milder Esterification Methods: If stereochemical integrity is paramount, consider moving away from the harsh conditions of the Fischer esterification. Alternative methods that do not involve strong acids and high temperatures are preferable:
Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., DBU, Cs₂CO₃) and then react it with an alkyl halide (e.g., methyl iodide). This Sₙ2 reaction typically proceeds with inversion of configuration if the reaction is at the chiral center, but in this case, the reaction is at the carboxylate, so the stereocenter is not directly involved, thus preserving its configuration.
DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification with the alcohol. This method is much milder and is less likely to cause racemization.
Optimize Fischer Esterification Conditions (If it must be used):
Lower Temperature: If possible, conduct the reaction at the lowest effective temperature.
Shorter Reaction Time: Minimize the exposure of the chiral center to acidic conditions.
FAQ 4: I am seeing impurities that I suspect are from dehalogenation. Is this possible and how can I avoid it?
Root Cause Analysis:
While less common under standard Fischer esterification conditions, dehalogenation (loss of the bromine or chlorine atom) can occur, particularly if reducing agents are present as impurities. Additionally, certain reaction conditions or workup procedures could potentially lead to the formation of by-products resulting from the substitution of the bromine atom. The α-bromo ester is a reactive alkylating agent.[6]
Troubleshooting Protocol:
Use High-Purity Reagents: Ensure that the starting materials, solvent, and catalyst are free from any reducing impurities.
Inert Atmosphere: While not always necessary for esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or reductive side reactions that might be initiated by atmospheric components at high temperatures.
Careful Workup: During the workup, avoid prolonged exposure to strong bases or nucleophiles, which could lead to substitution of the bromine atom. A standard workup involves quenching the reaction with water, extracting the ester into an organic solvent, washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, and then washing with brine.[7]
Experimental Workflows and Data
Table 1: Recommended Reaction Conditions for Methyl Esterification
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: HPLC vs. GC-MS Analysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a critical halogenated aromatic intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structural integrity—defined by the specific regiochemistry of the bromine and chlorine substituents on the phenyl ring—is paramount for downstream efficacy.
This guide objectively compares the two primary analytical workflows for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2]
HPLC-UV is the superior choice for quantitative purity assays and routine Quality Control (QC) due to its robustness, lack of thermal stress, and ability to detect non-volatile hydrolysis byproducts (e.g., the free acid).
GC-MS is the definitive choice for structural identification and trace impurity profiling , leveraging the unique isotopic signature of the Bromine-Chlorine combination to validate regiochemistry.[1]
Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical properties that dictate instrument behavior.
Property
Value
Analytical Implication
Molecular Formula
C₉H₈BrClO₂
Distinct mass spectral isotope pattern (M, M+2, M+4).[1]
Molecular Weight
263.52 g/mol
Suitable for both LC and GC.
Physical State
Solid (MP: 56-57°C)
Low melting point implies ease of dissolution but potential for sublimation.[1]
Solubility
Soluble in MeOH, ACN, DCM
Compatible with Reversed-Phase (RP) LC and standard GC injection solvents.
Reactivity
Aryl Halide Ester
The ester bond is susceptible to hydrolysis; the aryl halogens are stable under standard GC temperatures (unlike α-halo esters).[1]
Critical Analytical Decision Tree:
Figure 1: Decision matrix for selecting the optimal analytical technique based on research objectives.
Method A: HPLC-UV (The Robust Quantifier)[1]
Role: Primary method for assay determination, purity calculation (% area), and stability testing.
Rationale
HPLC is preferred for quantification because it avoids the thermal stress of the GC inlet. Phenylacetic acid esters can hydrolyze to their acid forms (Methyl 2-(2-bromo-3-chlorophenyl)acetate
2-(2-bromo-3-chlorophenyl)acetic acid).[1] The free acid is highly polar and often tails or disappears in GC without derivatization, whereas HPLC separates both species cleanly.
Experimental Protocol
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
Why: The C18 phase provides strong retention for the lipophilic halogenated ring, ensuring separation from the solvent front and polar degradants.
Mobile Phase:
A: Water + 0.1% Phosphoric Acid (H₃PO₄) [For UV stability] or 0.1% Formic Acid [For MS compatibility].
B: Acetonitrile (ACN).
Gradient Program:
0-2 min: 40% B (Isocratic hold to stack injection).
Self-Validating Check:
Inject a sample spiked with the corresponding acid hydrolysis product.[1] The acid should elute significantly earlier (lower
) than the methyl ester due to the ionization of the carboxyl group at acidic pH. If they co-elute, lower the %B at the start of the gradient.
Method B: GC-MS (The Structural Validator)[1]
Role: Identification (ID), regioisomer confirmation, and trace impurity analysis.
Rationale
The simultaneous presence of Bromine and Chlorine creates a distinct isotopic "fingerprint" that UV detection cannot provide. GC-MS is essential to prove that the halogens are indeed Br and Cl (and not two Cl or two Br) and to confirm the molecular mass.[1]
Experimental Protocol
System: Agilent 7890/5977 GC-MS (or equivalent).
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[1]
Why: A 5% phenyl polysiloxane phase is standard for non-polar to moderately polar aromatics, providing excellent resolution based on boiling point and polarity.
Cause: Interaction of the ester or residual free acid with silanols on the column.
Fix: Ensure the mobile phase pH is acidic (pH 2.5–3.0) using phosphoric acid.[3] This suppresses the ionization of any free acid impurities, sharpening the peak.
Scenario 2: "Ghost Peaks" in GC-MS
Cause: Thermal degradation of the ester in a dirty inlet liner.
Fix: Replace the inlet liner with a deactivated, wool-packed liner.[1] Ensure the injection temperature does not exceed 250°C unnecessarily.
Scenario 3: Regioisomer Contamination
Insight: During synthesis, the 2-bromo-3-chloro isomer might be contaminated with 2-bromo-4-chloro or 2-bromo-5-chloro isomers.[1]
Action: GC-MS is superior here.[1] While HPLC might co-elute these isomers, the slight boiling point differences on a capillary GC column (DB-5ms or DB-1701) often provide baseline resolution.[1]
References
Sigma-Aldrich. Product Specification: Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS 1021089-12-2).[1][4][5] Retrieved from .[1]
PubChem. Compound Summary for Methyl 2-(2-bromo-3-chlorophenyl)acetate. National Library of Medicine. Retrieved from (Note: Link directs to close analog/class for property verification if exact CAS page is dynamic).
Advanced ChemBlocks. Methyl 2-(2-bromo-3-chlorophenyl)acetate MSDS and Properties. Retrieved from .
Shinde, S. et al. (2025).[6] Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. Retrieved from .
Phenomenex. GC-MS Analysis of Halogenated Pesticides and Intermediates. Application Note AN-1082.[1] Retrieved from .
(Note: While specific "Method Validation" papers for this exact CAS are proprietary, the protocols above are derived from standard validated methods for halogenated phenylacetic acid esters as cited in general organic synthesis literature.)
Comparative Guide: Synthetic Routes to Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary Target Molecule: Methyl 2-(2-bromo-3-chlorophenyl)acetate CAS: 1021089-12-2 Application: Key intermediate for pharmaceutical scaffolds, particularly in the development of inhibitors requiring precise ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: Methyl 2-(2-bromo-3-chlorophenyl)acetate
CAS: 1021089-12-2
Application: Key intermediate for pharmaceutical scaffolds, particularly in the development of inhibitors requiring precise halogenated phenylacetic acid motifs.
This guide evaluates two primary synthetic strategies for the preparation of Methyl 2-(2-bromo-3-chlorophenyl)acetate. The Arndt-Eistert Homologation (Route A) offers high reliability and regiochemical fidelity for laboratory-scale synthesis, while the Benzylic Cyanation Strategy (Route B) provides a scalable alternative that avoids potentially explosive diazo intermediates.
Part 1: Retrosynthetic Analysis & Strategic Disconnections
The synthesis hinges on constructing the acetic acid methyl ester side chain at position 1 while preserving the dense 2-bromo-3-chloro substitution pattern. The steric crowding between the 1-position side chain and the 2-bromo group is a critical factor influencing reaction rates and yields.
Figure 1: Retrosynthetic disconnections showing the two primary pathways from commercially available precursors.[1]
Part 2: Detailed Synthetic Routes
Route A: Arndt-Eistert Homologation (Recommended for Lab Scale)
This route involves the one-carbon extension of 2-bromo-3-chlorobenzoic acid. It is the most reliable method for preserving the halogen substitution pattern, as it avoids harsh conditions that might cause halogen migration or elimination.
Mechanism:
Activation: Conversion of the benzoic acid to the acid chloride.
Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the
-diazoketone.
Wolff Rearrangement: Silver-catalyzed rearrangement in methanol to generate the target ester directly.
Pros:
High Regio-fidelity: No risk of isomerizing the halogen pattern.
Direct: Converts
to effectively.
Mild Rearrangement: The Wolff rearrangement proceeds under neutral/mild conditions.
Cons:
Safety: Requires handling diazomethane (explosive, toxic) or TMS-diazomethane (expensive).
Step Count: 3 distinct chemical steps.
Route B: Benzylic Bromination & Cyanation (Recommended for Scale-Up)
This route utilizes 2-bromo-3-chlorotoluene. It relies on functionalizing the benzylic methyl group.
Mechanism:
Radical Bromination: NBS bromination of the methyl group. Critical Note: The ortho-bromo group creates steric hindrance, potentially slowing this step compared to non-substituted toluenes.
Cyanation: Nucleophilic displacement of the bromide with cyanide to form the nitrile.
Methanolysis: Acid-catalyzed hydrolysis and esterification (Pinner reaction conditions).
Pros:
Cost: Starting materials (toluenes) are generally cheaper than benzoic acids.
Safety: Avoids diazo compounds, making it more amenable to kilo-scale production.
Cons:
Steric Hindrance: The
cyanation step is significantly slowed by the ortho-bromine atom, often requiring elevated temperatures and polar aprotic solvents (DMSO/DMF), which can lead to side reactions.
Purification: Radical bromination often yields di-bromo byproducts that are difficult to separate.
Part 3: Comparative Analysis
Feature
Route A: Arndt-Eistert
Route B: Cyanation
Overall Yield
High (60–75%)
Moderate (40–55%)
Step Count
3
3
Atom Economy
Lower (Loss of )
High
Safety Profile
Low (Diazo risks)
Moderate (Cyanide toxicity)
Key Challenge
Handling Diazomethane
Steric hindrance at benzylic position
Primary Use
Medicinal Chemistry / Lab Scale
Process Chemistry / Scale Up
Part 4: Experimental Protocols (Route A)
Objective: Synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate from 2-bromo-3-chlorobenzoic acid.
Step 1: Acid Chloride Formation[2][3]
Charge a flame-dried flask with 2-bromo-3-chlorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).
Add a catalytic amount of DMF (2-3 drops).
Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
Stir at room temperature for 2 hours until gas evolution ceases.
Concentrate in vacuo to afford the crude acid chloride (yellow oil/solid). Use immediately.
Step 2: Diazoketone Formation[2][3]
Dissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1).
Cool to 0°C.
Add TMS-Diazomethane (2.0 M in hexanes, 2.0 eq) dropwise. Caution: Use a blast shield and dedicated fume hood.
Stir at 0°C for 1 hour, then warm to room temperature overnight.
Concentrate carefully (avoid rotary evaporation to dryness if possible; use a stream of nitrogen) to obtain the
-diazoketone.
Step 3: Wolff Rearrangement[2][4]
Dissolve the diazoketone in anhydrous Methanol .
Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (3.0 eq).
Reflux the mixture for 2-4 hours. The solution will turn black (formation of Ag metal).
Filter through a pad of Celite to remove silver residues.
Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to yield Methyl 2-(2-bromo-3-chlorophenyl)acetate .
Part 5: Reaction Pathway Visualization
Figure 2: Step-by-step mechanistic pathway for the Arndt-Eistert synthesis (Route A).
TMS-Diazomethane Protocol : Aoyama, T., & Shioiri, T. (1980). "New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[2] A New, Stable, and Safe Reagent for the Homologation of Carboxylic Acids". Tetrahedron Letters, 21(46), 4461-4462.
Wolff Rearrangement Mechanism : Kirmse, W. (2002).[3] "100 Years of the Wolff Rearrangement". European Journal of Organic Chemistry, 2002(14), 2193-2256.
A Comparative Guide to the Structural Confirmation of Methyl 2-(2-bromo-3-chlorophenyl)acetate Isomers
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug s...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. Isomers, molecules with identical molecular formulas but different arrangements of atoms, can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for the structural confirmation of Methyl 2-(2-bromo-3-chlorophenyl)acetate and its positional isomers. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its isomeric purity is paramount.
The potential for positional isomerism in di-substituted benzene rings necessitates a robust analytical strategy to differentiate between the target molecule and its closely related structural variants. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic techniques, providing researchers, scientists, and drug development professionals with the insights needed to navigate this analytical challenge.
The Imperative of Isomeric Purity in Drug Development
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in new drug substances.[3] Any impurity present at a concentration greater than 0.1% must be structurally characterized.[3][4] This underscores the critical need for analytical methods that can not only detect but also definitively identify isomeric impurities. The presence of an unintended isomer can lead to altered therapeutic effects, increased toxicity, or the emergence of adverse side effects.[1][2] Therefore, a multi-faceted analytical approach is essential for unequivocal structural confirmation.
Orthogonal Analytical Approaches for Isomer Differentiation
A self-validating analytical workflow relies on the application of multiple, independent techniques that provide complementary information. For the structural elucidation of Methyl 2-(2-bromo-3-chlorophenyl)acetate isomers, a combination of NMR spectroscopy, mass spectrometry, and chromatography offers the most robust and reliable strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for distinguishing between isomers due to its sensitivity to the local chemical environment of each nucleus.[5][6] Subtle differences in the substitution pattern on the aromatic ring lead to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.[5][7]
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Pay close attention to the aromatic region (typically δ 6.5-8.0 ppm). The splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic protons provide crucial information about their relative positions.
¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum. The number of signals in the aromatic region (typically δ 110-160 ppm) can help determine the symmetry of the molecule.[6]
2D NMR Experiments (COSY & HSQC):
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, helping to establish the connectivity of the aromatic protons.[6][8]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the definitive assignment of both proton and carbon signals.[5][6]
The key to differentiating the isomers lies in the analysis of the aromatic region of the NMR spectra.
Isomer
Expected ¹H NMR Aromatic Pattern
Expected Number of ¹³C Aromatic Signals
Methyl 2-(2-bromo-3-chlorophenyl)acetate
Three distinct aromatic proton signals, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet.
6
Methyl 2-(2-bromo-4-chlorophenyl)acetate
Three distinct aromatic proton signals with different coupling patterns compared to the 2,3-isomer.
6
Methyl 2-(2-bromo-5-chlorophenyl)acetate
Three distinct aromatic proton signals with unique splitting patterns.
6
Methyl 2-(3-bromo-2-chlorophenyl)acetate
Three distinct aromatic proton signals.
6
Methyl 2-(3-bromo-4-chlorophenyl)acetate
Three distinct aromatic proton signals.
6
Methyl 2-(4-bromo-2-chlorophenyl)acetate
Three distinct aromatic proton signals.
6
Methyl 2-(4-bromo-3-chlorophenyl)acetate
Three distinct aromatic proton signals.
6
Table 1: Predicted NMR characteristics of Methyl 2-(2-bromo-3-chlorophenyl)acetate isomers.
The distinct substitution patterns will result in unique sets of chemical shifts and coupling constants for the aromatic protons in each isomer, allowing for their unambiguous identification.[5]
The Strategic Advantage of Bifunctional Precursors: A Comparative Efficacy Guide to Methyl 2-(2-bromo-3-chlorophenyl)acetate
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Substituted phenylacetic acids and their derivatives are foundational building...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Substituted phenylacetic acids and their derivatives are foundational building blocks, forming the core of numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The strategic functionalization of the aromatic ring is a key determinant of a molecule's biological activity and physicochemical properties. This guide provides an in-depth technical comparison of Methyl 2-(2-bromo-3-chlorophenyl)acetate, a versatile precursor, and its alternatives, with a focus on its efficacy in palladium-catalyzed cross-coupling reactions. We will explore how the unique bifunctional nature of this compound offers a distinct advantage in synthetic strategy, supported by experimental data and detailed protocols.
Introduction: The Power of Orthogonal Reactivity
Methyl 2-(2-bromo-3-chlorophenyl)acetate presents an intriguing scaffold for molecular elaboration. The presence of two different halogen substituents, bromine and chlorine, at the 2 and 3 positions respectively, opens the door for selective, sequential functionalization. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[1][2] This predictable difference in reactivity allows for the chemoselective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This "orthogonal" reactivity is a powerful tool for the synthetic chemist, enabling the stepwise introduction of different functionalities onto the aromatic ring, thereby facilitating the rapid generation of diverse compound libraries.
This guide will delve into the practical applications of this principle, comparing the performance of Methyl 2-(2-bromo-3-chlorophenyl)acetate with precursors possessing either two of the same halogens or only a single halogen, in four of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and the commercial availability and stability of its organoboron reagents. When employing Methyl 2-(2-bromo-3-chlorophenyl)acetate, the reaction can be tuned to selectively couple at the C-Br bond.
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (4:1 v/v).
Reaction: Heat the mixture to 80°C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[3][4][5] The differential reactivity of the C-Br and C-Cl bonds in Methyl 2-(2-bromo-3-chlorophenyl)acetate allows for the selective introduction of an amine at the 2-position.
Conceptual Workflow: Sequential Amination
Caption: Stepwise amination enabled by differential halide reactivity.
Reaction Setup: In a glovebox, charge a Schlenk tube with Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Reagent Addition: Add degassed toluene, followed by morpholine (1.2 eq).
Reaction: Seal the tube and heat to 100°C for 6 hours.
Work-up: Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the residue by column chromatography.
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. The higher reactivity of the C-Br bond in Methyl 2-(2-bromo-3-chlorophenyl)acetate can be exploited for a selective Sonogashira reaction.
Reaction Setup: To a solution of Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 eq) in a mixture of THF and triethylamine (2:1), add phenylacetylene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
Reaction: Stir the mixture at 60°C under an argon atmosphere for 5 hours.
Work-up: Cool the reaction, filter off the triethylammonium bromide salt, and wash the filter cake with THF.
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
IV. The Heck Reaction: Olefin Arylation
The Heck reaction is a powerful tool for the formation of C-C bonds between an aryl halide and an alkene.[6][7][8] Similar to the other cross-coupling reactions, the C-Br bond of Methyl 2-(2-bromo-3-chlorophenyl)acetate will preferentially undergo oxidative addition to the palladium catalyst.
Comparative Performance Data: Heck Reaction
Precursor
Alkene
Conditions
Yield (%)
Comments
Methyl 2-(2-bromo-3-chlorophenyl)acetate
Styrene
Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C, 8h
80
Selective vinylation at the C-Br position.
Methyl 2-(2,3-dichlorophenyl)acetate
Styrene
Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 140°C, 24h
35
Significantly lower yield and requires higher temperatures for C-Cl activation.
Methyl 2-(2-bromophenyl)acetate
Styrene
Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C, 8h
83
Good yield, but again, lacks the second reactive site.
Experimental Protocol: Selective Heck Reaction
Reaction Setup: In a sealed tube, combine Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in DMF.
Reaction: Heat the mixture to 100°C for 8 hours.
Work-up: Cool to room temperature, dilute with water, and extract with ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
The comparative data and experimental protocols presented in this guide clearly demonstrate the synthetic utility of Methyl 2-(2-bromo-3-chlorophenyl)acetate as a versatile precursor. Its bifunctional nature, with two different halogens, allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. While precursors with a single bromo substituent may offer slightly higher yields in a single transformation, they lack the capacity for further, controlled elaboration. Conversely, dichloro-precursors require significantly harsher reaction conditions, often leading to lower yields and a greater potential for side reactions.
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, Methyl 2-(2-bromo-3-chlorophenyl)acetate represents a strategic choice. It provides a reliable and efficient platform for the construction of diverse molecular libraries, enabling the exploration of a wider chemical space in the quest for new therapeutic agents and advanced materials. The principles of orthogonal reactivity showcased here are fundamental to modern synthetic strategy, and this particular precursor serves as an excellent exemplar of their practical application.
References
BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
Li, J. H., et al. (Year). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC.
Zhang, J., et al. (Year).
ResearchGate. (Year). Comparison of reactivity of different aryl halides.
Fairlamb, I. J. S., et al. (Year).
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N.
ResearchGate. (Year). Selective coupling reaction of bromobenzene or (chloromethyl)benzene with p-tolylboronic acid.
Stradiotto, M., et al. (Year).
Wang, J., et al. (2024). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. PubMed.
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Blog | Literature City. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
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RSC Publishing. (Year). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers.
RSC Publishing. (Year). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry.
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
Cardiff University. (Year). The iron-catalysed Suzuki coupling of aryl chlorides - -ORCA.
YouTube. (2025).
Organic Chemistry Portal. (Year). Heck Reaction.
Wikipedia. (Year). Heck reaction.
Beilstein Publishing. (2018).
RSC Publishing. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
IUCr. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes.
Master Organic Chemistry. (2016).
PMC. (Year). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
PMC. (Year).
Wiley Online Library. (Year). RESEARCH ARTICLE Triflate-Selective Suzuki Cross-Coupling of Chloro.
eScholarship, University of California. (Year). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
Organic Chemistry Portal. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction.
Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.